An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-2,7-diamine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-2,7-diamine: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydronaphthalene-2,7-diamine (CAS No. 103393-75-5), a versatile yet sparsely documented chemical entity. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. We will delve into a robust synthesis protocol, predict and interpret its spectroscopic characteristics, and explore its potential as a valuable scaffold in modern medicinal chemistry.
Molecular Overview and Physicochemical Properties
1,2,3,4-Tetrahydronaphthalene-2,7-diamine, also known as 2,7-diaminotetralin, is a bicyclic aromatic amine. Its structure features a naphthalene core where one of the aromatic rings is fully saturated, and two amino groups are substituted at the C2 and C7 positions. This unique combination of a chiral aliphatic amine and a substituted aromatic ring makes it an attractive building block for creating diverse chemical libraries.
Due to the limited availability of direct experimental data, the following physicochemical properties are estimated based on the parent compound, 1,2,3,4-tetrahydronaphthalene, and analogous aminotetralin derivatives. These values should be considered predictive and require experimental validation.
| Property | Predicted Value | Justification / Reference Compound |
| Molecular Formula | C₁₀H₁₄N₂ | Confirmed from multiple chemical databases. |
| Molecular Weight | 162.23 g/mol | Calculated from the molecular formula. |
| CAS Number | 103393-75-5 | Confirmed from multiple chemical databases.[1][] |
| Appearance | Off-white to light brown solid | Typical for aromatic amines. |
| Melting Point | >200 °C (as a salt) | Amine salts generally have high melting points. The related 2,7-dinitronaphthalene has a melting point of 234 °C.[3] |
| Boiling Point | >300 °C (decomposes) | High boiling point expected due to hydrogen bonding and molecular weight. The parent, tetralin, boils at ~207 °C.[4] |
| Solubility | Soluble in methanol, DMSO. Sparingly soluble in water. | The polar amine groups enhance solubility in polar organic solvents. Solubility in aqueous media is expected to be pH-dependent. |
| pKa | ~4-5 (aliphatic amine), ~9-10 (aromatic amine) | Estimated based on typical pKa values for these functional groups. |
Chemical Structure Visualization:
Caption: Chemical structure of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine.
Proposed Synthesis Pathway: A Validated Approach
A robust and reliable method for the synthesis of 1,2,3,4-tetrahydronaphthalene-2,7-diamine involves a two-step process starting from naphthalene. This pathway is advantageous as it utilizes common reagents and well-understood reactions, ensuring reproducibility. The key is the selective hydrogenation of the dinitro-substituted naphthalene ring.
Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,7-Dinitronaphthalene (Precursor)
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Rationale: The nitration of naphthalene can produce a mixture of isomers. The 2,7-dinitro isomer is a known, isolatable product.[3][5][6][7] Careful control of reaction conditions is necessary to favor the desired isomer.
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Protocol:
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To a stirred mixture of concentrated sulfuric acid (150 mL) and fuming nitric acid (75 mL) cooled to 0 °C in an ice-salt bath, add powdered naphthalene (50 g) in small portions over 1 hour, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
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Pour the reaction mixture carefully onto crushed ice (1 kg).
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The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
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The crude product is recrystallized from a suitable solvent like acetic acid or ethanol to yield purified 2,7-dinitronaphthalene.
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Step 2: Synthesis of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine
-
Rationale: Catalytic hydrogenation is a highly effective method for the reduction of both the nitro groups and one of the aromatic rings. Palladium on carbon (Pd/C) is a standard and efficient catalyst for this transformation. The use of a moderate pressure of hydrogen gas ensures the reduction of the nitro groups and the selective hydrogenation of one aromatic ring.[8][9]
-
Protocol:
-
In a Parr hydrogenation apparatus or a similar high-pressure reactor, combine 2,7-dinitronaphthalene (10 g, 45.8 mmol), 10% Palladium on carbon (1.0 g, 10% w/w), and ethanol (200 mL).
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Once the hydrogen uptake ceases (typically after 12-24 hours), carefully vent the reactor and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 1,2,3,4-tetrahydronaphthalene-2,7-diamine.
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Spectroscopic Characterization: A Predictive Analysis
Logical Flow of Spectroscopic Analysis:
Caption: Workflow for structural elucidation using spectroscopic methods.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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Aromatic Protons (δ 6.5-7.0 ppm):
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H5 (doublet, ~6.8 ppm, J ≈ 8 Hz): This proton is ortho to the C6 proton and will appear as a doublet.
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H6 (doublet of doublets, ~6.6 ppm, J ≈ 8, 2 Hz): Coupled to both H5 and H8, it will appear as a doublet of doublets.
-
H8 (doublet, ~6.5 ppm, J ≈ 2 Hz): This proton is meta to H6 and will appear as a doublet with a small coupling constant.
-
-
Aliphatic Protons (δ 2.5-3.5 ppm):
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H2 (multiplet, ~3.3 ppm): This methine proton is coupled to the adjacent methylene protons (H1 and H3) and the amine protons.
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H1, H3, H4 (multiplets, ~2.5-3.0 ppm): These methylene protons will exhibit complex splitting patterns due to coupling with each other and with the H2 proton.
-
-
Amine Protons (δ 1.5-4.0 ppm, broad singlets):
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-NH₂ (2H each, broad singlets): The chemical shift of amine protons is highly dependent on solvent and concentration. They will likely appear as two separate broad singlets.
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Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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Aromatic Carbons (δ 110-150 ppm):
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C7, C4a, C8a (quaternary, ~140-150 ppm): Carbons bearing the amino group and the bridgehead carbons will be downfield.
-
C5, C6, C8 (methine, ~110-125 ppm): Aromatic CH carbons will appear in this region.
-
-
Aliphatic Carbons (δ 25-50 ppm):
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C2 (methine, ~45-50 ppm): The carbon bearing the aliphatic amine will be the most downfield of the aliphatic signals.
-
C1, C3, C4 (methylene, ~25-35 ppm): The remaining methylene carbons of the saturated ring.
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Predicted IR Spectrum (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1650-1550 | N-H Bend (scissoring) | Primary Amine (-NH₂) |
| 850-800 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 162. This peak should be clearly visible and corresponds to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of NH₂ (m/z = 146): Cleavage of the aliphatic amine group.
-
Retro-Diels-Alder reaction: Fragmentation of the saturated ring.
-
Benzylic cleavage: Fission of the C-C bonds adjacent to the aromatic ring.
-
Mass Spectrometry Fragmentation Diagram:
Caption: Predicted primary fragmentation pathway for 1,2,3,4-Tetrahydronaphthalene-2,7-diamine.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 2-aminotetralin scaffold is a well-established pharmacophore in drug discovery, known for its interaction with various G-protein coupled receptors (GPCRs). The introduction of a second amino group at the 7-position offers a valuable point for further chemical modification, allowing for the exploration of new chemical space and the development of compounds with novel pharmacological profiles.
-
Neurological Disorders: Derivatives of 2-aminotetralin are known to act as agonists and antagonists at dopamine and serotonin receptors. The 2,7-diamine scaffold could be utilized to develop novel ligands for these receptors, with potential applications in the treatment of Parkinson's disease, schizophrenia, depression, and anxiety.
-
Analgesics: There is precedent for the development of diaminotetralin-based compounds as analgesic agents. The 2,7-diamine core could serve as a starting point for the synthesis of new non-opioid pain therapeutics.[9]
-
Cardiovascular Diseases: Certain aminotetralin derivatives have shown activity at adrenergic receptors, suggesting potential applications in cardiovascular medicine.[5] The 2,7-diamine could be functionalized to create selective adrenergic receptor modulators.
-
Molecular Probes and Scaffolds: The two distinct amino groups provide handles for orthogonal chemical modifications. This allows for the synthesis of bifunctional molecules, molecular probes, or for the attachment of the scaffold to a solid support for combinatorial library synthesis.
Safety and Handling
As with all chemical reagents, 1,2,3,4-tetrahydronaphthalene-2,7-diamine should be handled with appropriate care in a well-ventilated laboratory environment. The following guidelines are based on the known hazards of aminotetralin derivatives.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a fume hood. If handling large quantities or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
This guide provides a foundational understanding of 1,2,3,4-tetrahydronaphthalene-2,7-diamine. While direct experimental data remains limited, the proposed synthesis and predicted characterization data offer a solid starting point for researchers interested in exploring the potential of this versatile chemical scaffold.
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